molecular formula C11H18N2O8 B1310825 (s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid CAS No. 15250-41-6

(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid

Cat. No. B1310825
CAS RN: 15250-41-6
M. Wt: 306.27 g/mol
InChI Key: XNCSCQSQSGDGES-ZETCQYMHSA-N
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Description

(-)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid (DAPTA) is a chelating agent and is a member of the family of compounds known as EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). DAPTA is a versatile compound, with numerous applications in the field of scientific research. It is used in the synthesis of metal complexes, in the study of metal ion interactions, and in biochemical and physiological studies.

Scientific Research Applications

(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid, a versatile chelating agent, has shown multifaceted applications in various fields of scientific research. Here are some notable applications categorized under different subheadings:

Complexation Studies

(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid has been extensively studied for its complexation behaviors with various metal ions. Klausen and Ruud (1971) explored the complex formation of this ligand with aluminium(III) and iron(III) ions, revealing the existence of metal ion complexes with different compositions and stability constants. The study emphasized the unique behaviors of iron(III) solutions in excess, highlighting the intricate chemistry of metal-ligand interactions (Klausen & Ruud, 1971). Additionally, Simeon et al. (1969) investigated the thermodynamics of coordination of alkaline-earth cations to derivatives of this ligand, emphasizing the complex interplay of electrostatic interactions and the structure-specific properties of these complexes (Simeon, Švigir, & Paulić, 1969).

Analytical Applications

The ligand has also been instrumental in analytical chemistry. Abedi and Zamani (2011) constructed a Eu3+ ion-selective electrode based on (s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid, demonstrating its efficacy in selectively sensing Eu(III) ions over a wide concentration range and under various conditions (Abedi & Zamani, 2011).

Synthesis and Characterization

The ligand's role extends into the realm of synthesis and molecular characterization. Hrubá et al. (2013) developed a simplified synthesis method for chiral shift reagents based on the (s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid, streamlining the process for laboratory-scale production and further showcasing the ligand's versatility in chemical synthesis (Hrubá, Buděšínský, Pícha, Jiráček, & Vaněk, 2013).

Complex Formation and Structural Studies

Notable research also includes the exploration of complex formation with various metals and the structural analysis of these complexes. For instance, the work of Schrøder (1968) on the protonation and complex formation of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid with metal ions contributes significantly to understanding the stability and properties of these complexes (Schrøder, 1968).

Environmental Applications

Furthermore, the ligand's application extends to environmental testing. Bissell et al. (1997) utilized capillary electrophoresis with laser-induced resonance energy transfer detection for direct determination of ethylenediamine tetraacetic acid and related compounds in aqueous samples, highlighting the potential of this method in analyzing complex environmental samples (Bissell, Okorodudu, Petersen, & Mohammad, 1997).

properties

IUPAC Name

2-[[(2S)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCSCQSQSGDGES-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934519
Record name 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid
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Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15250-41-6
Record name N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15250-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (propylenedinitrilo)tetra-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015250416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(carboxymethyl)
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